![molecular formula C12H14N2O2 B6617141 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 442872-58-4](/img/structure/B6617141.png)
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one, also known as PPOP, is a chemical compound belonging to the class of pyrazolone derivatives. It is a colorless solid that has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been used as a model compound to study the structure-activity relationships of pyrazolone derivatives. In biochemistry, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been used as a substrate in enzyme assays to study the kinetics of enzyme-catalyzed reactions. In pharmacology, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been used as a model compound to study the pharmacological properties of pyrazolone derivatives.
作用機序
The exact mechanism of action of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one is still not fully understood. However, it is believed that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may act as an agonist at the serotonin 5-HT1A receptor, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It is also believed that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may interact with other proteins and enzymes, such as G-protein coupled receptors, to produce its pharmacological effects.
Biochemical and Physiological Effects
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), leading to the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have shown that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one can produce anti-inflammatory, anti-oxidant, and anti-nociceptive effects.
実験室実験の利点と制限
The use of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments has several advantages. Firstly, it is a relatively cheap and readily available compound. Secondly, it can be easily synthesized from readily available starting materials. Thirdly, it has a wide range of potential applications in various scientific fields. However, the use of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one in laboratory experiments also has some limitations. For example, it is a relatively unstable compound and may degrade over time. Additionally, it may not be suitable for use in certain types of experiments due to its structural complexity.
将来の方向性
The potential applications of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one in various scientific fields are still being explored. In the future, it is expected that 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may be used to develop new drugs and therapies for the treatment of various diseases, such as cancer and inflammation. Additionally, further research on the mechanism of action of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may lead to the development of new compounds with improved pharmacological properties. Finally, 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one may also be used in the development of new diagnostic tools for the early detection of various diseases.
合成法
3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one can be synthesized from the reaction of 3-methyl-4,5-dihydro-1H-pyrazol-5-one with 4-hydroxybenzaldehyde in the presence of glacial acetic acid and piperidine. This reaction is carried out at room temperature for 24 hours, after which the product is filtered and washed with cold water. The final product is then recrystallized from ethyl acetate and hexane to obtain a pure sample of 3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one.
特性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(15)14-13-11/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSNEUANSULLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-[4-(1-methylethoxy)phenyl]-3h-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

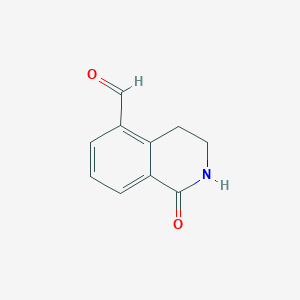
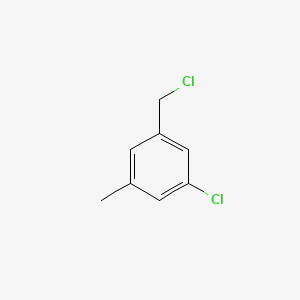
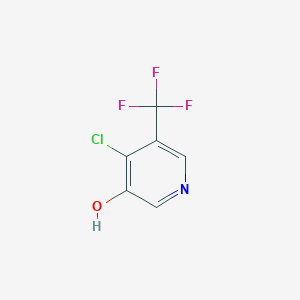
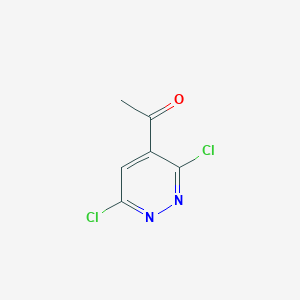
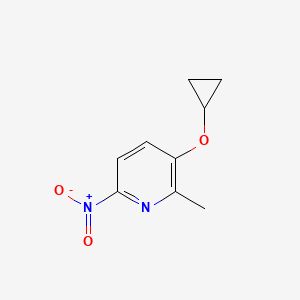
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
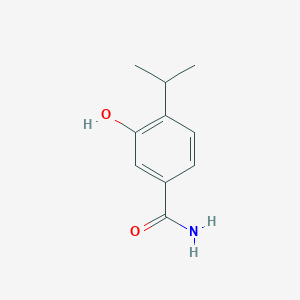
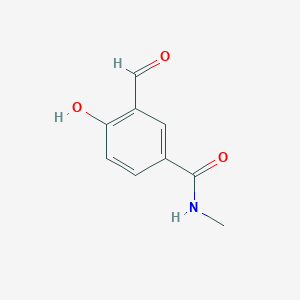
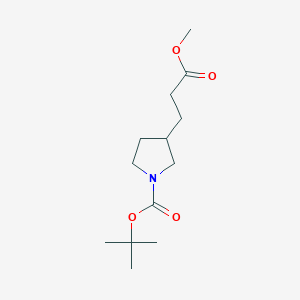
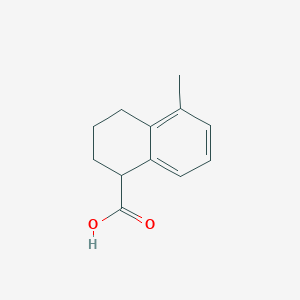
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)

![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
![2-chloro-6-[(1-methylpiperidin-3-yl)methyl]pyrazine](/img/structure/B6617153.png)